(2S,3S,11bS)-Dihydrotetrabenazine-d6
Description
Structure
3D Structure
Properties
CAS No. |
1583277-31-9 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i3D3,4D3 |
InChI Key |
WEQLWGNDNRARGE-SNIUYZASSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Synonyms |
(2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6; (-)-Dihydrotetrabenazine-d6; (-)-α-Dihydrotetrabenazine-d6; (2S,3S,11bS)-DHTBZ-d6; (2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-me |
Origin of Product |
United States |
Analytical Chemistry and Spectroscopic Characterization of Deuterated Dihydrotetrabenazine Analogs
Development and Validation of Advanced Chromatographic Methods
Chromatographic techniques are fundamental for separating complex mixtures and assessing the purity of pharmaceutical compounds. For deuterated dihydrotetrabenazine (B1670615) analogs, the primary challenge lies in separating the various stereoisomers and quantifying the target compound in biological samples.
Chiral HPLC for Stereoisomeric Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective method for the enantioseparation of pharmaceutical compounds. nih.gov The separation of dihydrotetrabenazine stereoisomers is particularly challenging due to the presence of multiple chiral centers. Dihydrotetrabenazine has eight potential stereoisomers. nih.gov The specific isomer, (-)-α-dihydrotetrabenazine, possesses the (2S, 3S, 11bS) absolute configuration. nih.gov
The development of a robust chiral HPLC method is crucial for assessing the enantiomeric and diastereomeric purity of (2S,3S,11bS)-Dihydrotetrabenazine-d6. Research has demonstrated successful separation of tetrabenazine (B1681281) and dihydrotetrabenazine stereoisomers using polysaccharide-based and cyclodextrin-based CSPs. nih.govmolnar-institute.com For instance, the separation of all eight stereoisomers of dihydrotetrabenazine has been achieved, allowing for the isolation and characterization of each one. nih.gov
Method development often involves screening various chiral columns and optimizing the mobile phase composition, which typically consists of a non-polar solvent like n-hexane or isopropanol (B130326) mixed with a polar modifier and an amine additive to improve peak shape. nih.govresearchgate.net A validated HPLC method for a derivative of (+)-dihydrotetrabenazine utilized a Phenomenex Chirex 3014 column with a mobile phase of n-hexane, 1,2-dichloroethane, ethanol, trifluoroacetic acid, and triethylamine, achieving baseline separation in under 20 minutes. researchgate.net The validation of these methods according to ICH Q2 guidelines ensures linearity, precision, accuracy, and robustness for routine quality control. scirp.org
Table 1: Exemplary Chiral HPLC Method Parameters for Dihydrotetrabenazine Isomers This table is a composite of typical conditions reported in the literature and serves as an illustrative example.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak IC (4.6 mm × 250 mm) | nih.gov |
| Mobile Phase | 100% MeOH + 0.1% Et₂NH | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Column Temperature | 35 °C | nih.gov |
| Detection | UV at 220 nm | nih.gov |
LC-MS/MS Methodologies for Detection and Quantification in Complex Matrices
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices such as human plasma due to its high sensitivity and selectivity. nih.govresearchgate.net Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of tetrabenazine and its active dihydrotetrabenazine metabolites. nih.govresearchgate.net
These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analytes from plasma components. nih.govresearchgate.net The extracted samples are then injected into a reverse-phase HPLC system, commonly using a C18 column, for chromatographic separation before detection by a tandem mass spectrometer. nih.govnih.govnih.gov The use of a deuterated internal standard, such as tetrabenazine-d7, is standard practice to ensure accurate quantification. nih.govresearchgate.net The mass spectrometer is operated in the multiple reaction-monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.net These validated methods demonstrate linearity over a wide concentration range and are suitable for pharmacokinetic studies. nih.gov
Table 2: Typical LC-MS/MS Method Parameters for Dihydrotetrabenazine Quantification This table summarizes common parameters from published methods for analyzing tetrabenazine and its metabolites.
| Parameter | Condition | Reference |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (C18 cartridges) | nih.gov |
| LC Column | Zorbax SB C18 or Gemini-NX C18 | nih.govnih.gov |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer Gradient | nih.govnih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| Detection | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Internal Standard | Tetrabenazine-d7 | nih.govresearchgate.net |
Application of Mass Spectrometry in Elucidating Deuteration Patterns
Mass spectrometry is an indispensable tool for characterizing isotopically labeled compounds. It not only confirms the molecular weight but also provides detailed structural information and insights into the location of the deuterium (B1214612) labels.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS), often performed on instruments like orbital trapping or time-of-flight (TOF) mass spectrometers, provides highly accurate mass measurements. mdpi.com This accuracy allows for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₁₉H₂₃D₆NO₃, HRMS can confirm the presence of the six deuterium atoms by measuring its exact mass. The theoretical exact mass of this compound is 325.2524 g/mol . lgcstandards.comnih.gov HRMS can easily distinguish this from its non-deuterated counterpart (C₁₉H₂₉NO₃, exact mass approx. 319.22 g/mol ) and other potential impurities, thereby confirming the successful deuteration and the molecular formula of the synthesized compound. clearsynth.com
Tandem Mass Spectrometry for Structural Analysis of Deuterated Fragments
Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion and analyze the resulting product ions, providing structural information. hilarispublisher.com In the analysis of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pattern can then be compared to that of the non-deuterated analog to confirm the location of the deuterium labels.
For dihydrotetrabenazine, fragmentation often involves neutral losses and characteristic cleavages of the benzo[a]quinolizine core. In deutetrabenazine, the deuterium atoms are located on the two methoxy (B1213986) groups (O-CD₃). nih.gov Therefore, fragmentation pathways involving the loss of these methoxy groups would show a mass shift corresponding to the deuterium labels. For example, a neutral loss of methanol (B129727) (CH₃OH) in the non-deuterated compound would correspond to a loss of deuterated methanol (CD₃OH) in the d6-analog. The mass transition for the non-deuterated β-dihydrotetrabenazine has been reported as m/z 320.3 to 165.2. researchgate.net For the deuterated analog, specific transitions unique to the deuterated fragments would be monitored, confirming that the deuteration occurred at the intended positions. ansto.gov.au
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₉H₂₃D₆NO₃ | lgcstandards.comaxios-research.com |
| Molecular Weight | 325.48 g/mol | axios-research.comsimsonpharma.com |
| Monoisotopic Mass | 325.2524 g/mol | nih.gov |
| Precursor Ion [M+H]⁺ | m/z 326.26 | Calculated |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational and Kinetic Studies
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics, binding interfaces, and allosteric effects. nih.gov The method relies on measuring the rate at which backbone amide hydrogens exchange with deuterium when the protein is incubated in a D₂O buffer. The exchange rate is highly sensitive to the local protein structure and solvent accessibility.
While direct HDX-MS studies on this compound itself are not the primary application, the technique is highly relevant for understanding its interaction with its biological target, the vesicular monoamine transporter 2 (VMAT2). By comparing the deuterium uptake of VMAT2 in its free state versus when it is bound to this compound, researchers can map the binding site and identify any conformational changes induced by the ligand. nih.gov This information is crucial for understanding the mechanism of action. HDX-MS can distinguish between the binding of substrates and inhibitors, revealing how different ligands can uniquely alter a transporter's conformational state to either facilitate or block transport. nih.govnih.gov Such studies could provide mechanistic insights into why deuteration of dihydrotetrabenazine alters its pharmacokinetic profile. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into connectivity, conformation, and the stereochemical arrangement of atoms. For isotopically labeled compounds such as this compound, NMR is indispensable not only for confirming the molecular structure but also for verifying the position and extent of deuterium incorporation. The combination of standard and advanced NMR techniques provides a comprehensive characterization, ensuring the identity, purity, and stereochemical integrity of the compound.
The primary purpose of synthesizing deuterated standards like this compound is often for use in pharmacokinetic studies or as internal standards in mass spectrometry-based quantitative analyses. For these applications, the precise location and high level of isotopic enrichment are critical. Deuterium (²H) NMR spectroscopy is a direct and powerful method to confirm that deuteration has occurred at the intended molecular sites. wikipedia.org
In the case of this compound, the "d6" designation indicates that six hydrogen atoms have been replaced by deuterium. The IUPAC name, (2S,3S,11bS)-3-isobutyl-9,10-bis(methoxy-d3)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol, specifies that this deuteration is located on the two methoxy groups at the C9 and C10 positions of the aromatic ring. lgcstandards.com
A standard ¹H NMR spectrum of a highly enriched sample of this compound would show a significant reduction or complete disappearance of the signals corresponding to the methoxy protons. sigmaaldrich.com Concurrently, a ²H NMR spectrum would display prominent signals in the chemical shift region characteristic of methoxy groups. wikipedia.org Since deuterium is a spin-1 nucleus, the signals in a ²H NMR spectrum are typically broader than proton signals. wikipedia.org The presence of a strong resonance in the ²H NMR spectrum at the expected chemical shift for the -OCD₃ groups, coupled with the absence of the corresponding -OCH₃ signal in the ¹H NMR spectrum, provides definitive proof of successful and site-specific deuteration. sigmaaldrich.com
The level of isotopic enrichment can also be quantified using NMR. By comparing the integration of the residual proton signal in the ¹H NMR spectrum with that of a non-deuterated proton signal within the same molecule (e.g., the isobutyl group protons), the atom percent of deuterium can be accurately calculated. For highly deuterated compounds ( >98 atom % D), quantitative ²H NMR is often a more suitable technique for determining isotopic enrichment. sigmaaldrich.com
Table 1: Expected NMR Data for Confirmation of Deuteration in this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Signal in this compound | Rationale |
|---|---|---|---|
| ¹H | ~3.8 | Absent or greatly diminished singlet | The six protons of the two -OCH₃ groups are replaced by deuterium. |
| ²H | ~3.8 | Prominent singlet (broad) | Confirms the presence of the two -OCD₃ groups. wikipedia.org |
Beyond confirming deuteration, NMR is crucial for establishing the complex three-dimensional structure and relative stereochemistry of the dihydrotetrabenazine molecule, which contains three chiral centers at positions C2, C3, and C11b. The specific isomer, (2S,3S,11bS), has a defined spatial arrangement of its substituents. Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for this purpose. libretexts.org
A NOESY experiment detects through-space correlations between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. columbia.edu This information is vital for assigning the relative configuration of the chiral centers. For the (2S,3S,11bS) isomer, the protons at C2, C3, and C11b are expected to be on the same face of the quinolizine ring system, in a cis configuration relative to each other.
Key NOESY correlations that would confirm the (2S,3S,11bS) stereochemistry include:
A correlation between the proton at C11b (H-11b) and the proton on the isobutyl-bearing carbon at C3 (H-3).
A correlation between the proton at C3 (H-3) and the proton on the hydroxyl-bearing carbon at C2 (H-2).
Observing these cross-peaks in a NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum would indicate that these protons are close to each other in space, confirming their cis relationship. ROESY is often preferred for molecules in the molecular weight range of dihydrotetrabenazine (~325 g/mol ), as it avoids the potential for zero or negative NOE enhancements that can occur for medium-sized molecules. columbia.edu
Other 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all the proton (¹H) and carbon (¹³C) signals in the molecule, providing a complete and unambiguous structural confirmation. COSY identifies through-bond proton-proton couplings, while HSQC and HMBC correlate protons to their directly attached carbons and to carbons two or three bonds away, respectively. Together, these experiments build a comprehensive map of the molecular framework, which, when combined with NOESY data, validates the specific stereoisomeric form. ipb.pt
Table 2: Key 2D NMR Correlations for Stereochemical Assignment of (2S,3S,11bS)-Dihydrotetrabenazine
| NMR Experiment | Correlating Protons | Significance |
|---|---|---|
| NOESY / ROESY | H-11b ↔ H-3 | Confirms cis relationship between the substituent at C11b and the isobutyl group at C3. libretexts.org |
| NOESY / ROESY | H-3 ↔ H-2 | Confirms cis relationship between the isobutyl group at C3 and the hydroxyl group at C2. libretexts.org |
| COSY | H-2 ↔ H-3 | Establishes the through-bond connectivity of the protons on the heterocyclic ring. |
Mechanistic Biotransformation Studies of 2s,3s,11bs Dihydrotetrabenazine D6
Investigation of Metabolic Pathways and Enzymes in vitro and in Preclinical Models
The biotransformation of (2S,3S,11bS)-Dihydrotetrabenazine-d6, a primary active metabolite of the deuterated drug deutetrabenazine, is a multi-step process involving several key enzyme systems. This metabolite corresponds to the deuterated form of (-)-α-dihydrotetrabenazine. nih.gov The metabolic pathway of deutetrabenazine and its metabolites, including this compound, is qualitatively identical to that of its non-deuterated counterpart, tetrabenazine (B1681281). nih.gov However, the strategic placement of deuterium (B1214612) atoms significantly alters the rate of these metabolic transformations.
The initial metabolic step leading to the formation of dihydrotetrabenazine (B1670615) metabolites occurs rapidly after administration of the parent drug, deutetrabenazine. This process does not involve cytochrome P450 enzymes but is instead mediated by reductases. The subsequent metabolism of the resulting dihydrotetrabenazine isomers is where cytochrome P450 enzymes play a crucial role. taylorandfrancis.comresearchgate.net
The primary enzyme responsible for the oxidative metabolism of dihydrotetrabenazine metabolites is Cytochrome P450 2D6 (CYP2D6). taylorandfrancis.comresearchgate.netnih.gov This enzyme facilitates the O-demethylation of the active dihydrotetrabenazine metabolites to less active O-desmethyl metabolites. nih.govnih.gov In the case of this compound, the deuterium atoms are located on the two methoxy (B1213986) groups that are the target of CYP2D6-mediated metabolism. nih.gov This substitution of hydrogen with deuterium strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond, making the O-demethylation process slower and less efficient. nih.govnih.gov
This attenuated metabolism by CYP2D6 is a key feature of the deuterated compound. nih.gov Studies have shown that potent inhibitors of CYP2D6 can significantly increase the plasma levels of the active metabolites of the non-deuterated tetrabenazine. nih.govnih.gov While this interaction still occurs with the deuterated metabolites, the effect is less pronounced, confirming that deuteration slows the rate of CYP2D6 metabolism. nih.gov
The role of other CYP450 enzymes, such as CYP1A2, appears to be minor in the metabolism of dihydrotetrabenazine. While CYP1A2 is known to be involved in the N-demethylation of other drugs, the primary metabolic route for dihydrotetrabenazine is O-demethylation via CYP2D6. researchgate.netnih.gov In vitro studies with valbenazine, a prodrug of the active metabolite (+)-α-dihydrotetrabenazine, indicate that substrates of CYP1A2 have no clinically significant interactions. nih.gov
Prior to metabolism by CYP450 enzymes, the parent drug (deutetrabenazine) undergoes rapid and extensive reduction of its ketone moiety. This transformation is catalyzed by cytosolic carbonyl reductases present in the liver, leading to the formation of deuterated dihydrotetrabenazine (HTBZ) metabolites. taylorandfrancis.comresearchgate.net These enzymes belong to the aldo-keto reductase (AKR) superfamily, which are NAD(P)H-dependent oxidoreductases that metabolize a wide array of carbonyl-containing substrates. nih.govnih.gov
The reduction of the ketone at the C-2 position of the tetrabenazine structure can result in two different stereochemical orientations of the hydroxyl group, designated as α and β. This leads to the formation of four possible stereoisomers of deuterated dihydrotetrabenazine: (+)-α-deuHTBZ, (-)-α-deuHTBZ, (+)-β-deuHTBZ, and (-)-β-deuHTBZ. taylorandfrancis.comresearchgate.net The specific compound of focus, this compound, is the (-)-α-HTBZ isomer. nih.gov The relative abundance of these isomers can vary; in studies with the non-deuterated tetrabenazine, the [−]-α-HTBZ and [+]-β-HTBZ isomers were found to be the most abundant. researchgate.net
The stereochemistry of the metabolites is critical as it influences their biological activity and affinity for the target, vesicular monoamine transporter 2 (VMAT2). taylorandfrancis.comresearchgate.net
Following the primary oxidative metabolism by CYP2D6, the resulting metabolites can undergo Phase II conjugation reactions. Mass balance studies have identified conjugated metabolites in the urine after administration of deuterated tetrabenazine. nih.gov These conjugation pathways serve to increase the water solubility of the metabolites, facilitating their excretion.
The identified conjugation products include glucuronide and sulphate conjugates of the O-desmethyl dihydrotetrabenazine metabolites. Specifically, the glucuronide of α-HTBZ has been detected as a minor urinary metabolite. nih.gov This indicates that Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are involved in the metabolic clearance of the deuterated metabolites, although this appears to be a less prominent pathway compared to the initial reduction and subsequent oxidation steps.
Impact of Deuterium Substitution on Enzyme Kinetics and Isotope Effects
The substitution of hydrogen with deuterium at specific metabolic sites is a strategic approach to favorably alter a drug's pharmacokinetic profile. This is achieved primarily through the deuterium kinetic isotope effect (DKIE). nih.govnih.gov
The deuterium kinetic isotope effect (DKIE) refers to the change in the rate of a chemical reaction when a hydrogen atom in a bond being cleaved is replaced by a deuterium atom. youtube.com The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break. youtube.com Consequently, enzymatic reactions involving the cleavage of a C-D bond, such as the CYP2D6-mediated O-demethylation of dihydrotetrabenazine-d6, proceed at a slower rate. nih.govnih.gov
This effect is the foundational principle behind the improved metabolic stability of this compound compared to its non-deuterated analog. The slower metabolism leads to a longer elimination half-life and increased systemic exposure of the active metabolite. nih.govnih.gov In vitro studies comparing deuterated and non-deuterated compounds have demonstrated significantly lower intrinsic clearance (CLint) for the deuterated version, providing direct evidence of the DKIE. nih.gov The reduced rate of metabolism also decreases the formation of less active metabolites, thereby increasing the ratio of active-to-inactive metabolites in circulation. nih.gov
Comparative studies of deuterated tetrabenazine (deutetrabenazine) and non-deuterated tetrabenazine have confirmed that the metabolic pathways are identical, with no new or unique metabolites formed as a result of deuteration. nih.govnih.gov The key difference lies in the quantitative distribution and pharmacokinetic parameters of the metabolites.
In vivo studies directly comparing the administration of 25 mg of deutetrabenazine and 25 mg of tetrabenazine in healthy volunteers revealed significant differences in the pharmacokinetic profiles of their respective active metabolites.
| Parameter | Deuterated HTBZ (from Deutetrabenazine) | Non-Deuterated HTBZ (from Tetrabenazine) | Fold Change (Deuterated/Non-Deuterated) |
|---|---|---|---|
| Mean Elimination Half-Life (t½) | ~9-11 hours | ~5 hours | ~2-fold increase |
| Mean Total Exposure (AUC) | Increased | Baseline | ~2-fold increase |
| Mean Peak Plasma Concentration (Cmax) | Marginally Increased | Baseline | Slight increase |
As the data indicates, deuteration nearly doubles the elimination half-life and the total systemic exposure (AUC) of the active dihydrotetrabenazine metabolites, while only marginally increasing the peak plasma concentration (Cmax). nih.govnih.gov This altered profile, characterized by a prolonged half-life and reduced peak-to-trough fluctuations, is a direct consequence of the deuterium kinetic isotope effect on CYP2D6-mediated metabolism. nih.govnih.gov The slower conversion of the active metabolites to their inactive O-desmethyl products results in their sustained presence in the plasma. nih.gov
Identification and Structural Characterization of Deuterated Metabolites
The biotransformation of this compound is a critical aspect of understanding its pharmacokinetic profile and therapeutic action. As a primary active metabolite of Deutetrabenazine, its subsequent metabolic fate is of significant interest. Research has demonstrated that the metabolic pathway of deuterated dihydrotetrabenazine isomers mirrors that of their non-deuterated counterparts, with the key difference being the rate of these transformations due to the kinetic isotope effect. nih.govnih.gov
This compound is one of the stereoisomers of the deuterated α- and β-dihydrotetrabenazine (HTBZ) metabolites formed from the initial reduction of Deutetrabenazine by carbonyl reductases. nih.govdrugbank.com The metabolic processes for these deuterated metabolites primarily involve oxidative pathways.
The principal route of metabolism for the deuterated dihydrotetrabenazine isomers is O-demethylation of the two deuterated methoxy groups at the 9 and 10 positions. nih.govdrugbank.comresearchgate.net This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2 and CYP3A4/5. nih.govdrugbank.comresearchgate.net The substitution of hydrogen with deuterium at these methoxy groups makes the carbon-deuterium bond significantly stronger than the corresponding carbon-hydrogen bond. juniperpublishers.com This increased bond strength slows the rate of CYP2D6-mediated O-demethylation, leading to a prolonged half-life of the active deuterated metabolites compared to the non-deuterated versions. nih.govresearchgate.netresearchgate.net
Further biotransformation products have been identified, arising from the oxidation of the deuterated dihydrotetrabenazine substrates. These include the formation of mono-hydroxy and carboxylic acid metabolites. nih.gov Following oxidative metabolism, the resulting products can undergo phase II conjugation reactions, forming sulfate (B86663) and glucuronide conjugates, which facilitates their excretion. nih.govdrugbank.com
A comprehensive study comparing the metabolism of [14C]-deutetrabenazine with [14C]-tetrabenazine confirmed that no novel metabolites were formed from the deuterated compound. nih.govnih.gov The metabolic pathways were identical, with the deuteration only affecting the rate of conversion of the active metabolites to their inactive O-demethylated products. nih.gov
The identified deuterated metabolites of this compound and its related isomers are summarized in the table below.
| Metabolite Class | Specific Metabolites | Enzymes Involved | Metabolic Process |
| Oxidative Metabolites | O-demethylated deuterated dihydrotetrabenazine | CYP2D6 (major), CYP1A2, CYP3A4/5 | O-demethylation |
| Mono-hydroxy deuterated dihydrotetrabenazine | Cytochrome P450 enzymes | Oxidation | |
| Carboxylic acid deuterated dihydrotetrabenazine | Cytochrome P450 enzymes | Oxidation | |
| Phase II Conjugates | Sulfate conjugates of deuterated metabolites | Sulfotransferases | Sulfation |
| Glucuronide conjugates of deuterated metabolites | UDP-glucuronosyltransferases | Glucuronidation |
The structural characterization of these metabolites is typically achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the precise identification of the chemical structure of the metabolites and confirm the sites of metabolic modification.
Preclinical Pharmacokinetic and Pharmacodynamic Research of Deuterated Tetrabenazine Derivatives
Evaluation of Absorption and Distribution Kinetics in Animal Models
Preclinical studies in animal models have been crucial in elucidating the absorption and distribution profile of deuterated tetrabenazine (B1681281) derivatives. Following oral administration, deutetrabenazine is well-absorbed and rapidly converted to its primary active metabolites, the deuterated α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ) stereoisomers. Plasma concentrations of the parent deutetrabenazine are often below the limit of quantification, indicating extensive first-pass metabolism, making the pharmacokinetic profile of its metabolites particularly important neurology.orgnih.gov.
Studies utilizing radiolabeled compounds have shown that the active metabolites of deutetrabenazine are extensively distributed to the brain. In animal models, these metabolites achieve their highest concentrations in the striatum, a key region in the brain's motor system and the primary target for therapeutic effect drugbank.com. The lowest concentrations were observed in the cortex drugbank.com. This distribution pattern is consistent with the localization of the vesicular monoamine transporter 2 (VMAT2), the pharmacological target of these compounds. The preferential accumulation in the striatum underscores the targeted action of these metabolites within the central nervous system.
A primary rationale for the development of deutetrabenazine was to improve metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which slows the rate of metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6, which is responsible for the O-demethylation of the dihydrotetrabenazine (B1670615) metabolites neurology.orgresearchgate.net. This is known as the kinetic isotope effect.
Preclinical and clinical pharmacokinetic studies have confirmed that this deuteration significantly enhances the stability of the active metabolites in biological fluids. This results in a nearly doubled elimination half-life and a more than two-fold increase in total systemic exposure (AUC) for the deuterated metabolites compared to their non-deuterated counterparts, with only a marginal increase in peak plasma concentrations (Cmax) neurology.orgnih.gov. This improved stability leads to more consistent plasma concentrations over the dosing interval.
| Parameter | Non-deuterated (α+β)-HTBZ | Deuterated (α+β)-HTBZ |
| Half-life (t½) | ~4.8 hours | ~8.6 - 10 hours |
| Systemic Exposure (AUC) | Lower | >2-fold increase |
| Peak Concentration (Cmax) | Baseline | Minor increase |
This table presents a comparative summary of key pharmacokinetic parameters, compiled from studies in healthy volunteers, demonstrating the enhanced stability of the deuterated metabolites neurology.orgresearchgate.netdroracle.ai.
Mechanistic Studies of Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
The pharmacological activity of tetrabenazine and its deuterated analogs is mediated through the inhibition of VMAT2. This transporter is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release patsnap.com. By inhibiting VMAT2, these compounds lead to the depletion of monoamine stores, which is the basis of their therapeutic effect in hyperkinetic movement disorders patsnap.com. The active metabolites are considered the primary therapeutic moieties nih.gov.
The interaction with VMAT2 is highly stereospecific. In vitro binding assays are critical for determining the affinity of each stereoisomer for the transporter. A crucial finding from these studies is that the strategic deuteration at the methoxy (B1213986) groups does not significantly alter the intrinsic binding affinity of the metabolites for VMAT2 nih.gov. The binding affinity (Ki) values for the deuterated stereoisomers are reported to be within 0.04 log units of their corresponding non-deuterated forms nih.gov.
This allows for the binding characteristics of (2S,3S,11bS)-Dihydrotetrabenazine-d6 to be inferred from its non-deuterated analog, (2S,3S,11bS)-dihydrotetrabenazine. Binding studies of all eight non-deuterated stereoisomers of dihydrotetrabenazine have demonstrated a marked difference in affinity. The (2R,3R,11bR)-DHTBZ isomer exhibits the highest affinity for VMAT2, whereas the (2S,3S,11bS)-DHTBZ isomer shows exceedingly low affinity, with Ki values in the micromolar range, indicating it is substantially less potent.
| Compound / Stereoisomer | VMAT2 Binding Affinity (Ki) |
| (+)-(2R,3R,11bR)-DHTBZ | 0.75 - 3.96 nM |
| (-)-(2S,3S,11bS)-DHTBZ | ~23,700 nM (23.7 µM) |
This table highlights the profound impact of stereochemistry on VMAT2 binding affinity, based on in vitro displacement assays with radiolabeled ligands in rat striatum preparations. The data for the non-deuterated stereoisomers is presented researchgate.netresearchgate.net.
Structure-activity relationship (SAR) analyses have been pivotal in understanding the molecular requirements for potent VMAT2 inhibition. These studies have revealed that the stereochemical configuration at the C-3 and C-11b positions of the dihydrotetrabenazine molecule is the most critical determinant of binding affinity researchgate.net.
Specifically, the (3R,11bR)-configuration is essential for high-affinity binding to VMAT2. Stereoisomers possessing this arrangement, such as (+)-(2R,3R,11bR)-DHTBZ, fit optimally into the binding pocket of the transporter. In stark contrast, the (3S,11bS)-configuration, which is present in this compound, results in a molecule that binds very weakly to the transporter. This dramatic loss of potency suggests a significant steric or electronic clash within the VMAT2 binding site, preventing effective interaction.
Advances in structural biology, including cryo-electron microscopy (cryo-EM), have provided high-resolution structures of VMAT2, revealing the binding site for tetrabenazine located within a central, occluded cavity of the transporter elifesciences.org. These structural insights, combined with molecular modeling and computational dynamics simulations, have illuminated the mechanism of inhibition.
Molecular dynamics simulations suggest a multi-step process for inhibition, where an initial low-affinity binding event is followed by a conformational change in the transporter, which "locks" the inhibitor in a high-affinity, dead-end complex elifesciences.org. This prevents the transporter from cycling through the conformational changes necessary to move protons and monoamines across the vesicular membrane, providing a mechanistic basis for its non-competitive inhibition. Computational docking studies of various stereoisomers are consistent with the experimental SAR data, confirming that the (3R,11bR) configuration allows for the most stable and energetically favorable interactions with key residues within the VMAT2 binding pocket, whereas the (3S,11bS) configuration does not.
Applications of 2s,3s,11bs Dihydrotetrabenazine D6 in Biomedical Research
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
The precise quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. (2S,3S,11bS)-Dihydrotetrabenazine-d6 serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to measure its non-deuterated counterpart, (2S,3S,11bS)-Dihydrotetrabenazine, and other related tetrabenazine (B1681281) metabolites.
Development of Robust LC-MS/MS Assays for Non-Deuterated Analogs
Robust and reliable bioanalytical methods are crucial for the accurate assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the development of LC-MS/MS assays for tetrabenazine and its active metabolites, including α-dihydrotetrabenazine and β-dihydrotetrabenazine, deuterated internal standards are frequently employed. researchgate.netzhulinbnu.com These methods often involve the extraction of the analytes from plasma samples, followed by chromatographic separation and mass spectrometric detection. researchgate.netzhulinbnu.com The use of a stable isotope-labeled internal standard like this compound is critical in these assays to ensure high precision and accuracy.
The development of such assays requires careful optimization of various parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. For instance, a typical method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. researchgate.netzhulinbnu.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity for both the analyte and the internal standard.
Advantages of Deuterated Internal Standards in Method Accuracy and Precision
The use of deuterated internal standards like this compound offers several distinct advantages that significantly enhance the accuracy and precision of bioanalytical methods. nih.govacs.org
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. nih.govacs.org Since a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. nih.govacs.org By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively compensated for, leading to more accurate quantification. nih.govnih.gov
Enhanced Accuracy: By accounting for variations in the analytical process, deuterated internal standards contribute to a more accurate determination of the true concentration of the analyte in the sample. nih.govnih.gov This is particularly important in pharmacokinetic studies where accurate concentration measurements are essential for calculating key parameters.
| Feature | Advantage of Using this compound as an Internal Standard |
| Chemical Similarity | Co-elutes with the non-deuterated analyte, ensuring it experiences identical analytical conditions. |
| Mass Difference | Easily distinguished from the analyte by the mass spectrometer, allowing for simultaneous measurement without interference. |
| Matrix Effect Compensation | Experiences similar ion suppression or enhancement as the analyte, allowing for accurate correction of these effects. |
| Improved Precision | Corrects for variability in sample preparation, injection volume, and instrument response. |
| Enhanced Accuracy | Leads to a more reliable and truthful determination of the analyte's concentration. |
Radiochemistry and Molecular Imaging Research Applications
Beyond its role in bioanalysis, the deuteration of dihydrotetrabenazine (B1670615) has significant implications for radiochemistry and molecular imaging, particularly in the study of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein crucial for the transport of monoamine neurotransmitters and is a key target in neurodegenerative diseases like Parkinson's disease. nih.govplos.org
Synthesis of Radiolabeled Deuterated Analogs for Preclinical PET/SPECT Imaging
The synthesis of radiolabeled molecules is a prerequisite for their use as probes in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. Researchers have successfully synthesized radiolabeled deuterated analogs of dihydrotetrabenazine, such as [18F]FE-DTBZ-d4, for preclinical imaging studies. nih.govacs.orgnih.gov The synthesis typically involves a multi-step process to introduce a positron-emitting radionuclide, like fluorine-18, into the deuterated molecule. nih.govosti.gov These synthetic procedures are often automated to ensure reproducibility and to handle the radioactivity safely. nih.gov
Assessment of VMAT2 Density and Function in Animal Models using Labeled Probes
Radiolabeled deuterated dihydrotetrabenazine analogs serve as valuable probes for the non-invasive assessment of VMAT2 density and function in living animal models. nih.govnih.gov PET and SPECT imaging studies in nonhuman primates and rodents have demonstrated the utility of these tracers for visualizing the distribution of VMAT2 in the brain. nih.govnih.gov These studies are instrumental in understanding the role of VMAT2 in normal brain function and in the pathophysiology of neurodegenerative disorders. By quantifying the uptake of the radiotracer in specific brain regions, researchers can estimate the density of VMAT2, which can be altered in disease states. nih.govresearchgate.net
Application of Deuterium (B1214612) to Improve Radiotracer Stability and Specificity
The incorporation of deuterium into radiotracers offers significant advantages in terms of their in vivo stability and imaging properties. nih.govgoogle.com This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond slows down the rate of metabolic processes that would otherwise break down the radiotracer. google.comnih.gov
In the context of VMAT2 imaging, deuteration of dihydrotetrabenazine analogs has been shown to:
Increase In Vivo Stability: Deuterated radiotracers like [18F]FE-DTBZ-d4 exhibit greater stability in the body, with reduced defluorination compared to their non-deuterated counterparts. nih.govacs.orgnih.gov This leads to a cleaner imaging signal with less background noise.
Enhance Brain Uptake: Studies have shown that deuterated VMAT2 radioligands can have higher brain uptake, which is advantageous for obtaining a stronger signal from the target region. nih.govacs.org
Improve Specificity: By reducing the rate of metabolism, deuteration can lead to a higher concentration of the intact radiotracer at the target site, thereby improving the specificity of binding to VMAT2.
| Property | Non-Deuterated Radiotracer ([18F]FE-DTBZ) | Deuterated Radiotracer ([18F]FE-DTBZ-d4) | Reference |
| In Vivo Stability | More susceptible to defluorination | Increased stability against defluorination | nih.govacs.orgnih.gov |
| Brain Uptake | Lower | Higher | nih.govacs.org |
| Plasma Radiometabolism | Faster | Slower | nih.gov |
Investigating Stereochemical Influences on Biological Activity and Pathway Tracing
The biological activity of tetrabenazine and its metabolites is highly dependent on their stereochemistry. These molecules interact with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for transporting monoamine neurotransmitters into synaptic vesicles. nih.gov The precise spatial arrangement of atoms in each stereoisomer dictates its binding affinity for VMAT2 and, consequently, its pharmacological effect.
Tetrabenazine is metabolized in the body to various dihydrotetrabenazine (DHTBZ) stereoisomers. Research has demonstrated that these stereoisomers exhibit markedly different affinities for VMAT2. The binding affinity is a measure of how strongly a molecule binds to its target; a lower inhibition constant (Ki) value indicates a higher affinity.
A comprehensive study analyzing all eight stereoisomers of dihydrotetrabenazine revealed a wide range of VMAT2 binding affinities. nih.gov The (2R,3R,11bR)-DHTBZ isomer displayed the highest affinity, even more potent than the parent compound, (+)-tetrabenazine. nih.gov Conversely, the (2S,3S,11bS)-DHTBZ isomer, the non-deuterated counterpart of the subject of this article, showed a significantly lower binding affinity. nih.gov This highlights the critical role of the (3R,11bR) configuration for strong VMAT2 binding. nih.gov
The differential binding of these stereoisomers leads to distinct biological responses. Isomers with high affinity for VMAT2 are potent inhibitors of monoamine uptake, leading to the depletion of neurotransmitters like dopamine, which is the therapeutic basis for treating hyperkinetic movement disorders. nih.gov Isomers with lower affinity, such as the (2S,3S,11bS) configuration, contribute less to the primary pharmacological effect. nih.gov Understanding these differences is crucial for developing more selective and effective therapies with fewer off-target effects. ansto.gov.au
| Compound | Stereoisomer Configuration | VMAT2 Binding Affinity (Ki, nM) |
|---|---|---|
| (±)-Tetrabenazine | Racemic Mixture | 7.62 |
| (+)-Tetrabenazine | (3R,11bR) | 4.47 |
| (-)-Tetrabenazine | (3S,11bS) | 36,400 |
| Dihydrotetrabenazine (DHTBZ) | (2R,3R,11bR) | 3.96 |
| (2S,3S,11bS) | 23,700 | |
| (2S,3R,11bR) | 13.4 | |
| (2R,3S,11bS) | 2,460 | |
| (2R,3S,11bR) | 71.1 | |
| (2S,3R,11bS) | 4,630 | |
| (2S,3S,11bR) | 593 | |
| (2R,3R,11bS) | 9,710 |
Deuterium, a stable isotope of hydrogen, serves as a powerful tool in biomedical research for tracing the metabolic fate of drug molecules. nih.gov By selectively replacing hydrogen atoms with deuterium, as in this compound, researchers can follow the compound through complex biological systems. This technique relies on the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov
This difference in bond strength leads to the "deuterium kinetic isotope effect," where the breaking of a C-D bond occurs at a slower rate than the breaking of a C-H bond. nih.govresearchgate.net In the context of drug metabolism, this can significantly alter the pharmacokinetic profile of a compound. For instance, deutetrabenazine, a deuterated version of tetrabenazine, exhibits a longer half-life and reduced plasma fluctuations because the deuterium substitution slows down its metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6. researchgate.netnih.gov
The metabolism of tetrabenazine primarily involves the reduction of a ketone to form dihydrotetrabenazine, followed by O-demethylation of the methoxy (B1213986) groups. researchgate.net The deuteration in this compound, specifically at the methoxy groups, would make this particular stereoisomer more resistant to cleavage by metabolic enzymes. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2S,3S,11bS)-Dihydrotetrabenazine-d6 with isotopic purity?
- Methodological Answer : Synthesis requires precise deuterium incorporation at specified positions. Use chiral chromatography to resolve stereoisomers (e.g., Vulcanchem protocols for dihydrotetrabenazine derivatives ). Isotopic purity should be validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR), comparing peaks to non-deuterated analogs. For example, deuterated toluene standards (e.g., toluene-d8) provide reference protocols for isotopic validation .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy combined with computational modeling (e.g., density functional theory) can correlate optical activity with stereochemistry. Cross-reference with CAS-registered analogs (e.g., CAS 8862377-33-1 for related dihydrotetrabenazine isomers) to validate structural assignments .
Q. What in vitro and in vivo models are appropriate for initial pharmacological profiling of this compound?
- Methodological Answer :
- In vitro: Use vesicular monoamine transporter 2 (VMAT2)-expressing cell lines (e.g., HEK293 transfected with VMAT2) to assess binding affinity via competitive radioligand assays (e.g., against ^3H-DTBZ) .
- In vivo: Rodent models (e.g., streptozotocin-induced diabetic rats) for pancreatic β-cell imaging via ^11C-DTBZ PET, as described in preclinical studies .
Advanced Research Questions
Q. How should researchers resolve contradictions in VMAT2 binding data between rodent and human studies?
- Methodological Answer : Discrepancies in pancreatic β-cell imaging (e.g., persistent VMAT2 signal in human type 1 diabetes vs. near-total loss in rodents ) may arise from species-specific differences in nonspecific binding or exocrine uptake. To address this:
Compare nonspecific binding in human renal cortex and pancreas using ^11C-DTBZ PET, adjusting BPND calculations .
Validate with immunohistochemistry on postmortem tissues to correlate VMAT2 signal with residual β-cell mass .
Apply kinetic modeling to distinguish specific vs. nonspecific binding in dynamic PET scans .
Q. What strategies optimize isotopic purity in deuterated analogs for tracer studies?
- Methodological Answer :
- Use deuterium-labeled precursors (e.g., methylbenzene-d5/d8) during synthesis to minimize isotopic dilution .
- Purify intermediates via preparative HPLC-MS, monitoring deuterium incorporation at each step .
- Validate final purity using high-resolution MS (HRMS) and compare with non-deuterated controls to confirm >98% isotopic enrichment .
Q. How can researchers integrate multi-omics data to clarify off-target effects of this compound?
- Methodological Answer :
Perform transcriptomic profiling (RNA-seq) on treated tissues to identify dysregulated pathways (e.g., monoamine transport, exocrine pancreas genes) .
Use metabolomics (LC-MS) to detect changes in neurotransmitter levels (e.g., dopamine, serotonin) linked to VMAT2 modulation .
Cross-validate findings with proteomic data (e.g., Western blot for VMAT2 expression) to confirm target specificity .
Q. What statistical and experimental designs address variability in PET imaging data for β-cell mass quantification?
- Methodological Answer :
- Apply tripartite validation:
- Technical reproducibility: Repeat scans in the same subject to assess intra-individual variability .
- Biological relevance: Correlate BPND with histologically confirmed β-cell area .
- Statistical rigor: Use mixed-effects models to account for intersubject heterogeneity and scanner variability .
Contradiction Analysis & Methodological Rigor
Q. How should researchers handle contradictory evidence on VMAT2 specificity in pancreatic vs. neuronal tissues?
- Methodological Answer :
- Conduct in situ hybridization or single-cell RNA-seq to map VMAT2 expression in pancreatic islets vs. neuronal tissues .
- Use knockout models (e.g., VMAT2<sup>-/-</sup> mice) to confirm ligand specificity in PET imaging .
- Apply principal contradiction analysis (per dialectical methodology ) to prioritize β-cell mass quantification as the primary research focus, while acknowledging secondary confounders (e.g., exocrine uptake).
Q. What protocols ensure data integrity when reconciling open-access requirements with patient privacy in clinical PET studies?
- Methodological Answer :
- Implement de-identification workflows (e.g., DICOM anonymization tools) for imaging data .
- Use federated learning frameworks to analyze decentralized datasets without raw data sharing .
- Obtain explicit consent for data reuse in secondary studies, with ethical oversight from institutional review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
